molecular formula C38H47N7O8S B13784628 (D-Trp2)-methionine enkephalinamide*acet ate

(D-Trp2)-methionine enkephalinamide*acet ate

Cat. No.: B13784628
M. Wt: 761.9 g/mol
InChI Key: SUVKTSROSXUAPN-DNDWANHSSA-N
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Description

(D-Trp2)-methionine enkephalinamide*acetate is a synthetic peptide analog of the naturally occurring enkephalins, which are endogenous opioid peptides. These compounds are known for their role in modulating pain and other physiological functions by interacting with opioid receptors in the nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Trp2)-methionine enkephalinamide*acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like HBTU or DIC to form peptide bonds.

    Deprotection Steps: Removing protecting groups from amino acids to allow for further reactions.

    Cleavage from Resin: Using TFA to release the peptide from the resin.

Industrial Production Methods

Industrial production may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methionine residues can undergo oxidation to form methionine sulfoxide.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling reagents.

Major Products Formed

    Oxidation Products: Methionine sulfoxide.

    Reduction Products: Free thiols from disulfide bonds.

    Substitution Products: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.

    Analytical Chemistry: Employed in the development of analytical methods for peptide characterization.

Biology

    Receptor Binding Studies: Investigated for its interaction with opioid receptors.

    Signal Transduction: Studied for its role in modulating cellular signaling pathways.

Medicine

    Pain Management: Potential therapeutic agent for pain relief.

    Neurological Disorders: Explored for its effects on neurological conditions like epilepsy and depression.

Industry

    Pharmaceutical Development: Used in the development of new peptide-based drugs.

    Biotechnology: Applied in the production of peptide-based biotechnological products.

Mechanism of Action

(D-Trp2)-methionine enkephalinamide*acetate exerts its effects by binding to opioid receptors (mu, delta, and kappa) in the nervous system. This binding triggers a cascade of intracellular events, leading to the modulation of pain signals and other physiological responses. The molecular targets include G-protein coupled receptors, which activate downstream signaling pathways involving adenylate cyclase inhibition, potassium channel activation, and calcium channel inhibition.

Comparison with Similar Compounds

Similar Compounds

    Methionine Enkephalin: A naturally occurring enkephalin with similar opioid receptor binding properties.

    Leucine Enkephalin: Another endogenous enkephalin with a different amino acid sequence.

    Synthetic Peptide Analogs: Various synthetic analogs designed to enhance stability, potency, or selectivity.

Uniqueness

(D-Trp2)-methionine enkephalinamide*acetate is unique due to the presence of the D-tryptophan residue at the second position, which can enhance its stability and resistance to enzymatic degradation. This modification may also alter its binding affinity and selectivity for different opioid receptors, potentially leading to distinct pharmacological effects.

Properties

Molecular Formula

C38H47N7O8S

Molecular Weight

761.9 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide

InChI

InChI=1S/C36H43N7O6S.C2H4O2/c1-50-16-15-29(33(38)46)42-36(49)30(18-22-7-3-2-4-8-22)41-32(45)21-40-35(48)31(19-24-20-39-28-10-6-5-9-26(24)28)43-34(47)27(37)17-23-11-13-25(44)14-12-23;1-2(3)4/h2-14,20,27,29-31,39,44H,15-19,21,37H2,1H3,(H2,38,46)(H,40,48)(H,41,45)(H,42,49)(H,43,47);1H3,(H,3,4)/t27-,29-,30-,31+;/m0./s1

InChI Key

SUVKTSROSXUAPN-DNDWANHSSA-N

Isomeric SMILES

CC(=O)O.CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(=O)O.CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

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